4-Aminoadamantane-1-carboxylic acid
Description
Structural and Conformational Characteristics of Adamantane (B196018)
Adamantane, with the chemical formula C₁₀H₁₆, is the simplest diamondoid, meaning the spatial arrangement of its ten carbon atoms is identical to that of a diamond crystal lattice. youtube.comwikipedia.org This structure is composed of three fused cyclohexane (B81311) rings, all in the rigid "armchair" configuration. youtube.comnih.gov This fusion results in a molecule that is both highly symmetrical and virtually free of ring strain, making it the most stable isomer of C₁₀H₁₆. wikipedia.org
Key structural features include:
Rigidity: Unlike linear or monocyclic alkanes, the adamantane cage is conformationally locked, preventing the bond rotations that lead to different spatial arrangements. researchgate.netnih.gov This rigidity is a crucial feature in drug design, as it allows for the precise positioning of pharmacophoric groups. rsc.org
Lipophilicity: As a hydrocarbon, adamantane is highly lipophilic and practically insoluble in water, a property that can be harnessed to improve a drug's ability to cross lipid cell membranes. researchgate.netingentaconnect.comjinchemical.com
Three-Dimensionality: The bulky, cage-like structure provides a three-dimensional scaffold, which is a desirable trait in modern drug discovery to move away from flat aromatic rings. researchgate.net
The molecule has two types of carbon positions: four equivalent tertiary bridgehead positions (methine groups) and six equivalent secondary bridge positions (methylene groups). wikipedia.org This inherent symmetry influences its physical properties, such as its unusually high melting point for a hydrocarbon. wikipedia.orgjinchemical.com
Table 1: Physical Properties of Adamantane
| Property | Value |
| Chemical Formula | C₁₀H₁₆ |
| Molar Mass | 136.238 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless to white crystalline solid wikipedia.orgjinchemical.com |
| Odor | Camphor-like youtube.comwikipedia.org |
| Melting Point | 270 °C (518 °F; 543 K) (sublimes) wikipedia.org |
| Density | 1.07 g/cm³ (at 25 °C) wikipedia.org |
| Solubility in water | Poorly soluble wikipedia.org |
| Crystal Structure | Face-centered cubic (at ambient conditions) wikipedia.orgjinchemical.com |
Overview of Amino- and Carboxylic Acid Functionalization on Adamantane
The adamantane scaffold's inert hydrocarbon framework can be chemically modified to introduce functional groups, dramatically expanding its utility. youtube.com Among the most important modifications are the introduction of amino (–NH₂) and carboxylic acid (–COOH) groups.
The incorporation of an amino group onto the adamantane cage led to the development of early and important drugs like amantadine (B194251) and memantine. nih.gov These aminoadamantanes demonstrated that the scaffold could serve as a potent pharmacophore. nih.gov
Similarly, the introduction of a carboxylic acid group creates adamantane carboxylic acid, a derivative that has been widely used to modify the properties of other biologically active compounds. ingentaconnect.comacs.org
Synthesizing molecules that contain both an amino group and a carboxylic acid group on the same adamantane core results in adamantane-based amino acids. These are non-natural, conformationally restricted amino acids. The synthesis of these bifunctional compounds can be complex. For example, 3-aminoadamantane-1-carboxylic acid has been synthesized from adamantane-1-carboxylic acid via a Ritter reaction, followed by hydrolysis. science.org.ge The synthesis of the four distinct stereoisomers of 4-aminoadamantane-2-carboxylic acid has also been achieved through multi-step routes, highlighting the chemical interest in these rigid structures. rsc.orgrsc.org
Significance of 4-Aminoadamantane-1-carboxylic acid in Contemporary Chemical Research
This compound is a non-natural, rigid γ-amino acid building block. iris-biotech.de As a specific isomer with functional groups at the C-1 and C-4 positions, it holds particular interest due to the fixed spatial relationship between the amino and carboxylic acid moieties. While detailed research focusing exclusively on the 4-amino-1-carboxylic acid isomer is not as extensive as for other isomers, its significance can be understood through the broader applications of this class of compounds.
The primary significance lies in its use as a rigid scaffold to probe biological systems. rsc.org For instance, the related isomers of 4-aminoadamantane-2-carboxylic acid were synthesized as rigid analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. rsc.org By using a rigid adamantane core to hold the amino and carboxyl groups in fixed conformations, researchers can study the specific geometric requirements of neurotransmitter receptors. rsc.org This provides invaluable insight into structure-activity relationships that is not possible with flexible molecules.
Furthermore, patent literature describes the use of 3-aminoadamantane-1-carboxylic acid derivatives as monomers for creating oligomers, with potential applications as antiviral agents and artificial ion channels. google.com The highly lipophilic and bulky nature of the adamantyl group is also known to favor hydrophobic contacts within protein binding pockets, making these amino acid building blocks useful for structure-activity relationship studies in drug development. iris-biotech.de Therefore, this compound and its isomers represent powerful tools in medicinal chemistry and chemical biology for designing molecules with precisely controlled three-dimensional structures.
Structure
3D Structure
Properties
IUPAC Name |
4-aminoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJVRVUWBAQBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610754 | |
| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057343-95-9 | |
| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of 4 Aminoadamantane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 4-aminoadamantane-1-carboxylic acid is a versatile handle for various functional group transformations, including esterification, amidation, and conversion to more reactive acyl derivatives.
Esterification Mechanisms and Applications
Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, and/or water is removed as it is formed. masterorganicchemistry.com
Given that this compound contains a basic amino group, it is likely that under the acidic conditions of Fischer esterification, the amino group will be protonated, forming an ammonium (B1175870) salt. This protects the amino group from participating in side reactions. A similar procedure is employed for the esterification of other amino acids, such as p-aminobenzoic acid, where the hydrochloride salt is often used as the starting material. libretexts.org
Another effective method for esterification, particularly for sterically hindered or sensitive substrates, is the Steglich esterification. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method proceeds under milder, neutral conditions, which can be advantageous. The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. organic-chemistry.org
Table 1: Representative Esterification Reactions
| Reaction | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., ethanol), concentrated H₂SO₄, reflux | Ethyl 4-aminoadamantane-1-carboxylate | The amino group is likely protonated during the reaction. Excess alcohol is used to drive the equilibrium. masterorganicchemistry.comlibretexts.org |
Amidation Reactions, including Coupling Reagents
The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines under neutral conditions (acid-base salt formation is favored), a coupling agent is typically required to activate the carboxylic acid. youtube.com
Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate can then be attacked by the amine to form the amide bond. The addition of HOBt can improve yields and suppress side reactions by forming an active HOBt ester, which is less prone to racemization and more reactive towards the amine. peptide.comnih.gov The use of a base, such as diisopropylethylamine (DIPEA), may also be necessary. nih.gov
A convenient protocol for the amidation of functionalized carboxylic acids involves the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt in a solvent like acetonitrile (B52724). nih.gov This method has been shown to be effective for a range of amines and carboxylic acids. nih.gov
Table 2: Representative Amidation Reaction
| Reactants | Coupling System | Solvent | Product |
|---|
Conversion to Highly Reactive Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
For further transformations, this compound can be converted into more reactive derivatives such as acid chlorides or acid anhydrides.
Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). This reaction is effective for the synthesis of 1-adamantanecarbonyl chloride from adamantane-1-carboxylic acid. It is important to note that the amino group in this compound is nucleophilic and would react with thionyl chloride. Therefore, the amino group must be protected prior to this reaction. A common strategy is to use the hydrochloride salt of the amino acid, which protects the amino group from reacting.
Acid Anhydrides: Acid anhydrides are typically formed by the reaction of a carboxylic acid with an acid chloride in the presence of a base, such as pyridine. researchgate.net Thus, 4-aminoadamantane-1-carboxylic anhydride (B1165640) could potentially be synthesized by reacting 4-(protected-amino)adamantane-1-carbonyl chloride with the corresponding protected 4-aminoadamantane-1-carboxylate salt.
Reactions Involving the Amino Moiety
The amino group of this compound is nucleophilic and can undergo reactions typical of primary amines, such as acylation and amide bond formation with carboxylic acids. For these reactions, the carboxylic acid group of the starting material may need to be protected, for example as an ester, to prevent it from interfering with the desired reaction at the amino group.
Acylation Reactions (e.g., Benzoylation)
The amino group can be readily acylated by reacting with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. A well-documented example for a closely related compound is the benzoylation of 3-aminoadamantane-1-carboxylic acid hydrochloride. science.org.ge In this reaction, benzoyl chloride is added to an aqueous solution of the amino acid in the presence of sodium bicarbonate. science.org.ge The base neutralizes the hydrochloric acid formed during the reaction and deprotonates the ammonium group, allowing the free amino group to act as a nucleophile and attack the benzoyl chloride. A similar reaction would be expected for this compound.
Table 3: Representative Benzoylation Reaction
| Reactant | Reagent | Base | Product | Yield |
|---|
Formation of Amide Linkages with Carboxylic Acids
The amino group of this compound can act as the amine component in an amide bond-forming reaction with another carboxylic acid. As with the amidation of the carboxylic acid moiety, this reaction typically requires the use of coupling reagents to activate the external carboxylic acid. nih.govresearchgate.net
To ensure selectivity, the carboxylic acid group of the this compound would need to be protected, for instance as an ester (e.g., methyl or ethyl ester). This prevents self-polymerization or other unwanted side reactions. Once the carboxylic acid group is protected, the amino group can be coupled with a desired carboxylic acid using standard peptide coupling reagents like HATU, HOBt/EDC, or others to form the desired amide linkage. nih.govmdpi.com Following the formation of the new amide bond, the protecting group on the adamantane (B196018) carboxylic acid can be removed if desired.
pH-Dependent Chemical Behavior and Equilibrium Studies
The chemical nature of this compound is intrinsically linked to the pH of its environment. As a molecule possessing both a basic amino group and an acidic carboxylic acid group, its structure, charge, and subsequent properties are governed by pH-dependent equilibria.
Protonation and Deprotonation Equilibria
This compound is an amino acid and, therefore, can exist in different ionic forms depending on the pH of the solution. The protonation state of its two functional groups, the C1-carboxylic acid and the C4-amino group, is determined by their respective acid dissociation constants (pKa). The general principle is that if the pH is below the pKa of a functional group, the group will be predominantly protonated. reddit.comlibretexts.org Conversely, if the pH is above the pKa, the group will be deprotonated. reddit.comlibretexts.org
These two pKa values dictate a three-stage equilibrium:
In strongly acidic solutions (e.g., pH < 2): Both the carboxylic acid and the amino group are protonated. The molecule carries a net positive charge, existing as a cation (H₂N⁺-Ad-COOH).
In moderately acidic to neutral solutions (e.g., pH 5-9): The carboxylic acid group, being the stronger acid, deprotonates to form a carboxylate (-COO⁻), while the amino group remains protonated (-NH₃⁺). In this state, the molecule is a zwitterion, having both a positive and a negative charge but a net charge of zero.
In strongly basic solutions (e.g., pH > 11): The amino group is deprotonated to its neutral form (-NH₂), while the carboxylate group remains. The molecule carries a net negative charge, existing as an anion (H₂N-Ad-COO⁻).
The equilibrium shifts between these forms as the pH changes, as illustrated in the table below.
Table 1: Protonation States of this compound at Different pH Values
| pH Range | Dominant Species | Carboxylic Acid Group | Amino Group | Net Charge |
| pH < pKa₁ (~2-4) | Cationic Form | -COOH | -NH₃⁺ | +1 |
| pKa₁ < pH < pKa₂ (~5-9) | Zwitterionic Form | -COO⁻ | -NH₃⁺ | 0 |
| pH > pKa₂ (~10) | Anionic Form | -COO⁻ | -NH₂ | -1 |
Note: pKa values are estimates. pKa₁ refers to the dissociation of the carboxylic acid; pKa₂ refers to the dissociation of the ammonium group.
Impact of pH on Solubility and Reactivity Profiles
The pH-driven changes in ionization directly influence the macroscopic properties of this compound, most notably its solubility and chemical reactivity.
Impact on Solubility
The solubility of this compound in aqueous solutions is highly dependent on its protonation state. smolecule.com
At the Isoelectric Point (pI): In the pH range where the zwitterionic form dominates, the molecule has no net charge. This typically corresponds to the point of minimum aqueous solubility, as the intermolecular electrostatic repulsions are at a minimum.
In Acidic Conditions (Low pH): At a pH significantly below the pI, the cationic form (-NH₃⁺, -COOH) is prevalent. The presence of a net positive charge enhances interactions with polar water molecules, leading to a significant increase in solubility. smolecule.com
In Basic Conditions (High pH): At a pH significantly above the pI, the anionic form (-NH₂, -COO⁻) is the dominant species. Similarly, this net negative charge increases the molecule's polarity and, consequently, its solubility in water.
While the rigid, hydrophobic adamantane cage inherently limits water solubility compared to smaller amino acids, the ability to form charged species allows for enhanced solubility in acidic or basic aqueous media. smolecule.com
Table 2: pH-Dependent Solubility Profile of this compound
| pH Range | Dominant Ionic Form | Net Charge | Expected Aqueous Solubility |
| Strongly Acidic | Cationic | +1 | High |
| Near Isoelectric Point | Zwitterionic | 0 | Low |
| Strongly Basic | Anionic | -1 | High |
Impact on Reactivity
The pH of the reaction medium is a critical parameter that modulates the reactivity of the amino and carboxylic acid functional groups. smolecule.com
Reactivity of the Amino Group: The nucleophilicity of the amino group is directly controlled by pH. In acidic to neutral solutions (pH < pKa₂), the nitrogen atom is protonated (-NH₃⁺). In this state, it lacks a lone pair of electrons and is non-nucleophilic, preventing it from participating in reactions such as acylation or amidation. science.org.ge To enable these reactions, the pH must be raised above pKa₂ to deprotonate the ammonium ion and regenerate the nucleophilic amino group (-NH₂).
Reactivity of the Carboxylic Acid Group: The reactivity of the carboxyl group also varies with pH. At low pH, it exists in its protonated, uncharged form (-COOH). This form is susceptible to nucleophilic attack, for instance, in acid-catalyzed esterification with an alcohol. In contrast, at high pH (pH > pKa₁), the group exists as the deprotonated carboxylate anion (-COO⁻). The negative charge makes the carboxylate a poor electrophile but a potential nucleophile. This state is generally unreactive toward nucleophiles but can participate in reactions where it attacks an electrophile.
Therefore, the selection of appropriate pH conditions is essential for selectively carrying out chemical transformations on either the amino or carboxylic acid moiety of the molecule.
Derivatization Strategies for Analytical and Research Applications of 4 Aminoadamantane 1 Carboxylic Acid
Derivatization for Enhanced Chromatographic Separation and Detection
Chemical derivatization is a cornerstone for improving the analysis of compounds like 4-aminoadamantane-1-carboxylic acid by liquid chromatography. academicjournals.org By introducing specific chemical moieties, it is possible to augment properties such as fluorescence or improve compatibility with common chromatographic phases.
Reversed-Phase HPLC Compatibility via Derivatization
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique, but it can be challenging for polar compounds like this compound, which may exhibit poor retention on nonpolar stationary phases. nih.govresearchgate.net Derivatization can address this by introducing nonpolar groups, thereby increasing the analyte's hydrophobicity and improving its interaction with the stationary phase. researchgate.net
For instance, derivatizing the amino group of similar adamantane (B196018) derivatives, such as amantadine (B194251), with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) has been shown to facilitate their analysis by RP-HPLC. researchgate.net Another approach involves pre-column derivatization with o-phthalaldehyde (B127526) and a thiol, a common method for creating fluorescent derivatives of primary amines suitable for RP-HPLC. researchgate.net The introduction of a nonpolar or charged functional group through derivatization can simplify separation from interferences in the sample matrix during RP-HPLC. academicjournals.org The retention of adamantane derivatives in RP-HPLC is influenced by the nature, number, and position of substituents, with the retention of alkyl-substituted derivatives being determined by their hydrophobic properties. researchgate.net
Derivatization for Improved Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful tool for the identification and quantification of analytes. However, the ionization efficiency of molecules like this compound can be low, limiting detection sensitivity. nih.gov Derivatization offers a solution by introducing moieties that are more readily ionized or that produce characteristic fragmentation patterns.
Phenylenediamine-based Derivatization for Carboxylic Acid-Containing Metabolites
To enhance the detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization procedures have been developed. One such method involves the use of reagents like 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA), which react with carboxylic acids to produce derivatives that are highly responsive in positive-ion ESI-MS. nih.gov These derivatives also yield characteristic product ions during MS/MS analysis, enabling sensitive detection. nih.gov The derivatization with PA, for example, has been shown to increase detection responses by 9 to 158-fold compared to the underivatized carboxylic acids. nih.gov While not specifically documented for this compound, this strategy of targeting the carboxyl group with phenylenediamine-related structures offers a promising avenue for enhancing its mass spectrometric signal.
Brominated Alkylating Agents for Mass Spectrometry Fragmentation Analysis
The introduction of a bromine atom into a molecule can be highly beneficial for mass spectrometric analysis due to the characteristic isotopic pattern of bromine (79Br and 81Br in roughly equal abundance). savemyexams.comnih.gov This distinct isotopic signature serves as a clear marker for identifying derivatized species in complex mixtures. nih.gov Brominated alkylating agents can be used to derivatize carboxylic acids. For example, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for mono-, di-, and tri-carboxylic acids, facilitating their analysis by positive electrospray ionization tandem mass spectrometry. nih.gov
The derivatization not only aids in identification but also influences the fragmentation patterns observed in the mass spectrometer. The fragmentation of brominated compounds often involves the loss of bromine or hydrobromic acid, providing valuable structural information. savemyexams.comnih.govresearchgate.net This predictable fragmentation can be leveraged in tandem mass spectrometry (MS/MS) experiments to enhance selectivity and sensitivity. nih.gov A new derivatization strategy for carboxylic acids using the bromine-containing 4-APEBA reagent has been developed for positive ionization ESI LC-MS methods. nih.gov
Benzimidazole-based Ionizable Group Introduction for Enhanced Ionization Efficiency
Introducing a readily ionizable group is a common strategy to improve the ionization efficiency of an analyte. Benzimidazole (B57391) derivatives can be synthesized to serve this purpose. nih.gov The synthesis of benzimidazole-5-carboxylic acid, for instance, involves the condensation of 3,4-diaminobenzoic acid with an appropriate aldehyde. mdpi.com This scaffold can then be further modified. By converting the carboxylic acid of this compound into a benzimidazole-containing moiety, it is possible to introduce a group that is more easily protonated, leading to a stronger signal in positive-ion mode mass spectrometry.
Ionized benzimidazole and its isomers have been studied by mass spectrometry, and they can be distinguished by their collision-induced dissociation spectra. nih.gov This suggests that incorporating a benzimidazole group could not only enhance ionization but also provide specific fragmentation pathways for structural confirmation.
Derivatization in Amino Acid Profiling Methods (e.g., for LC-MS/MS)
The unique structure of this compound, which contains both a primary amine and a carboxylic acid on a rigid adamantane scaffold, presents distinct opportunities and challenges for its analysis within amino acid profiling workflows. Derivatization, a process of chemically modifying the analyte, is a cornerstone of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), particularly for amino acids. This chemical modification is primarily employed to enhance chromatographic retention, improve ionization efficiency, and increase the specificity and sensitivity of detection.
Derivatization of the Amino Group:
A common approach in amino acid analysis is to target the primary amino group. Reagents that react with amines can introduce a tag that improves reversed-phase liquid chromatography (RPLC) retention and enhances ionization. Given that this compound is a primary amine, it is amenable to derivatization by several widely used reagents.
One such class of reagents includes those that introduce a hydrophobic and/or a permanently charged moiety. For instance, adamantane itself has been used as a derivatizing agent for other amino acids to improve their detection in nanopore sequencing, highlighting the utility of the adamantane structure in enhancing analytical signals. nist.govnih.govacs.org This suggests that modifying the amino group of this compound with a suitable tag would be a viable strategy.
Common derivatization reagents for amino groups in LC-MS/MS analysis include:
Phenyl isothiocyanate (PITC) and its analogs, which react with the primary amine to form a phenylthiocarbamoyl (PTC) derivative.
Dansyl chloride , which forms highly fluorescent and readily ionizable derivatives.
9-fluorenylmethyl chloroformate (FMOC-Cl) , which adds a bulky, hydrophobic group, significantly enhancing retention in RPLC.
The selection of the derivatization reagent will influence the resulting product's mass and fragmentation pattern in the mass spectrometer, which is crucial for developing a sensitive and specific multiple reaction monitoring (MRM) method.
Derivatization of the Carboxylic Acid Group:
Alternatively, the carboxylic acid functional group of this compound can be targeted. This is a common strategy for analyzing carboxylic acids, including acidic amino acids and other metabolites. researchgate.netmdpi.comnih.gov Derivatization of the carboxyl group can improve chromatographic peak shape and allow for analysis in positive electrospray ionization (ESI) mode, which can be more sensitive for certain compounds. nih.govnih.gov
Reagents for carboxylic acid derivatization often involve coupling agents to form an amide or ester bond. Examples of such derivatization strategies include:
Esterification: Converting the carboxylic acid to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.
Amidation: Reacting the carboxylic acid with an amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline (B41778) have been successfully used for this purpose in broader carboxylic acid analysis. nih.govnih.gov
A recently developed reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been shown to effectively derivatize carboxylic acids for LC-MS/MS analysis, offering enhanced detection capabilities. nih.govnih.gov
Bifunctional Derivatization and Analytical Considerations:
Given the bifunctional nature of this compound, derivatization can potentially occur at both the amino and carboxylic acid groups, either simultaneously or sequentially. The reaction conditions, such as pH and the choice of catalyst, would determine the selectivity of the derivatization. For instance, many amine-reactive reagents are used under basic conditions, while carboxyl-group derivatization often proceeds under acidic or neutral conditions with a coupling agent.
The table below summarizes potential derivatization reagents and the functional group they target, which could be applicable to this compound in the context of amino acid profiling.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Potential Advantages for LC-MS/MS |
| Phenyl isothiocyanate (PITC) | Amino | Phenylthiocarbamoyl (PTC) | Improved RPLC retention, characteristic fragmentation |
| Dansyl chloride | Amino | Dansyl derivative | High fluorescence, good ionization |
| FMOC-Cl | Amino | FMOC derivative | Significant increase in hydrophobicity and RPLC retention |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + Amine | Carboxylic Acid | Amide | Enables positive mode ESI, improved peak shape |
| 3-Nitrophenylhydrazine (3-NPH) + EDC | Carboxylic Acid | 3-NPH derivative | Enhanced sensitivity and RPLC retention |
| 4-APEBA + EDC | Carboxylic Acid | 4-APEBA derivative | Provides a permanent positive charge, isotopic pattern from bromine |
This table is illustrative of potential strategies based on the functional groups of this compound and common derivatization chemistries. Specific reaction conditions and performance would need to be empirically determined for this particular compound.
Ultimately, the successful integration of this compound into an amino acid profiling method using LC-MS/MS would require the careful optimization of a derivatization strategy. This would involve selecting a reagent that provides a stable derivative, enhances chromatographic separation from other amino acids, and yields a strong and consistent signal in the mass spectrometer. The unique and rigid structure of the adamantane core may also influence the reactivity of the functional groups and the chromatographic behavior of the resulting derivatives.
Biological Activities and Medicinal Chemistry Research Involving 4 Aminoadamantane 1 Carboxylic Acid and Its Analogs
Mechanistic Investigations of Biological Interactions (In Vitro Studies)
In vitro studies are fundamental to elucidating the mechanisms by which a compound exerts its biological effects. For 4-Aminoadamantane-1-carboxylic acid and its derivatives, these investigations have primarily focused on interactions with specific receptors and enzymes, and their general binding to plasma proteins.
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a significant therapeutic target, particularly in inflammatory conditions and cancer. nih.gov Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines. nih.gov Consequently, antagonists of this receptor are of considerable interest.
While the adamantane (B196018) nucleus is a feature of various neurologically active drugs, including the NMDA receptor antagonist memantine, specific ligand-receptor binding studies for this compound at the P2X7 receptor are not extensively detailed in the current body of literature. However, the exploration of P2X7R antagonism is a key strategy for neuroprotection. nih.gov Research has demonstrated that blocking this receptor can be protective for motor neurons, suggesting a potential, albeit currently underexplored, avenue for adamantane-based compounds. nih.gov The development of potent P2X7R antagonists, such as GSK1482160 and AZ10606120, highlights the therapeutic potential of targeting this receptor, which often involves allosteric binding to restrict ATP-induced conformational changes. nih.gov
A more thoroughly investigated area for adamantane-based compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is an NADPH-dependent reductase that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue. nih.gov Selective inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, including insulin (B600854) resistance and obesity. nih.govnih.govmdpi.com
Research has identified series of adamantyl carboxamide and acetamide (B32628) derivatives as potent and selective inhibitors of human 11β-HSD1. nih.govresearchgate.net These compounds are typically synthesized by coupling an adamantane carboxylic acid core with various amine moieties. nih.gov Optimization studies, modifying the aromatic regions and linkers attached to the adamantane scaffold, have led to the discovery of inhibitors with IC₅₀ values in the low nanomolar range. nih.govnih.gov For instance, starting from an initial hit compound, researchers developed derivatives with significantly improved potency against human 11β-HSD1 expressed in HEK-293 cells. nih.gov These potent compounds also demonstrated high selectivity over the related enzymes 11β-HSD2 and 17β-HSD1. nih.govnih.gov
Table 1: Inhibitory Activity of Adamantyl Amide Derivatives against Human 11β-HSD1
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| Compound 3 | Adamantyl carboxamide derivative | 280 nih.gov |
| Compound 15 | Adamantyl carboxamide derivative | 114 nih.gov |
| Compound 41 | Adamantyl acetamide derivative | 280 nih.gov |
This table presents a selection of adamantane derivatives and their reported inhibitory concentrations (IC₅₀) against the 11β-HSD1 enzyme, illustrating the potency achieved through structural modifications.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacokinetic profile. wikipedia.orgnih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org The lipophilic nature of the adamantane core suggests a predisposition for binding to plasma proteins, which can affect a drug's half-life and distribution. wikipedia.org
While specific protein binding data for this compound is scarce, studies on its derivatives provide insights. For example, a potent adamantyl carboxamide inhibitor of 11β-HSD1 (Compound 15) was found to have moderate stability when incubated with human liver microsomes, an important in vitro measure of metabolic stability. nih.gov Furthermore, molecular docking studies involving the related compound amantadine (B194251) (1-aminoadamantane) and bovine serum albumin did not indicate strong, specific binding sites, though it exhibited weak antioxidant properties. nih.gov The binding of drugs to plasma proteins like albumin can act as a reservoir, slowly releasing the active compound and influencing its duration of action. wikipedia.org
Exploration of Specific Pharmacological Activities and Underlying Mechanisms
Building on the mechanistic understanding from in vitro assays, research has explored the potential of adamantane derivatives in more complex biological systems to achieve specific pharmacological outcomes.
Adamantane derivatives, most notably amantadine and memantine, are well-established drugs for neurological disorders. nih.gov Their mechanisms often involve the modulation of glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Amantadine acts as a low-affinity, noncompetitive NMDA receptor antagonist. nih.gov This action is believed to contribute to its neuroprotective effects by mitigating the excitotoxic damage to neurons that can occur in various pathological states. nih.gov
Studies on 1-adamantane carboxylic acid have demonstrated anticonvulsant activity, particularly against seizures in the pentylenetetrazol (PTZ) model, which is mediated in part through the benzodiazepine (B76468) binding site on GABA-A receptors. nih.gov This suggests that in addition to glutamatergic pathways, adamantane-based structures can also modulate GABAergic inhibitory neurotransmission. nih.gov Given that this compound combines the core structures of both amantadine (amino group) and 1-adamantane carboxylic acid, it is plausible that it or its derivatives could exhibit neuroprotective effects through similar mechanisms, although direct evidence is needed.
The direct effects of this compound on antihypertensive pathways have not been a primary focus of published research. However, a potential link can be inferred through its known activity as a scaffold for 11β-HSD1 inhibitors. The 11β-HSD enzyme system plays a role in regulating blood pressure. medchemexpress.com Specifically, the isoform 11β-HSD2 inactivates cortisol in the kidneys, preventing it from illicitly activating the mineralocorticoid receptor, which would lead to sodium retention and hypertension. medchemexpress.com Inhibition of 11β-HSD2 is known to cause apparent mineralocorticoid excess and hypertension. medchemexpress.com
While selective 11β-HSD1 inhibitors are being developed for metabolic diseases, their effects on the delicate balance of glucocorticoid and mineralocorticoid action are critical. mdpi.com The modulation of 11β-HSD1 activity by adamantane derivatives could theoretically influence pathways related to blood pressure regulation, but this remains a speculative area requiring dedicated investigation to establish any clear antihypertensive or hypertensive effects.
Analgesic Properties and Receptor-Independent Mechanisms
Research into adamantane derivatives has revealed their potential for significant analgesic properties. nih.govnih.govresearchgate.net One study reported that among a series of synthesized adamantane derivatives, a particular compound, referred to as compound 5 , demonstrated outstanding analgesic effects in the mouse abdominal constriction test. nih.govresearchgate.net The antinociceptive effect of this compound was evident even at a low dose and was found to be more potent than the known P2X7 receptor antagonist, Brilliant Blue G (BBG), at the same dosage. nih.gov
Further investigation into the mechanism of action of compound 5 indicated that its analgesic effects were not mediated by direct interaction with opioid or cannabinoid receptors. nih.govnih.govresearchgate.net Additionally, it did not exhibit significant anti-inflammatory properties. nih.govresearchgate.net Experiments conducted on rat cerebrocortical purified synaptosomes suggested that the compound inhibits the P2X7-evoked release of glutamate, which may contribute to its antinociceptive properties. nih.govnih.gov This points towards a receptor-independent mechanism, or at least one that is distinct from the classical opioid and cannabinoid pathways. The P2X7 receptor, a ligand-gated ion channel stimulated by extracellular ATP, has been associated with chronic pain, making it a potential target for novel analgesic agents. nih.gov
Another study highlighted two isomeric adamantane phenylalkylamine hydrochlorides that exhibited an analgesic profile against neuropathic pain, a condition often resistant to standard pain treatments. mdpi.com These findings underscore the potential of the adamantane scaffold in the development of new analgesics with novel mechanisms of action. nih.govnih.govresearchgate.netmdpi.com
Antitubercular Activity and Target Identification (e.g., MmpL3 Inhibitors)
The adamantane scaffold is a key feature in a number of compounds being investigated for their antitubercular activity, with a primary target identified as the Mycobacterium tuberculosis (M. tb) membrane protein Large 3 (MmpL3). nih.govacs.org MmpL3 is an essential transporter protein responsible for translocating mycolic acids, crucial components of the mycobacterial cell wall, across the plasma membrane. nih.govacs.orgmdpi.com Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial cell death. nih.govmdpi.com
Several classes of MmpL3 inhibitors incorporating an adamantane moiety have been reported, including adamantyl ureas and indole-2-carboxamides. nih.govnih.gov For instance, the adamantyl urea (B33335) AU1235 has been identified as a potent MmpL3 inhibitor. nih.gov Research has shown that some of these inhibitors may act through a direct mechanism on MmpL3, while others may also dissipate the proton motive force (PMF) that energizes the transporter, suggesting a dual or potentiating mode of action. nih.gov
In a study focused on improving the physicochemical properties of indole-2-carboxamide-based MmpL3 inhibitors, the adamantane moiety was replaced with a more polar adamantanol group. nih.gov This modification led to improved aqueous solubility while maintaining potent anti-TB activity. nih.gov One of the most potent adamantanol analogues demonstrated high selectivity for M. tb strains over mammalian cells, indicating a favorable lack of cytotoxicity. nih.gov The study also highlighted that some of these adamantane and adamantanol derivatives exhibited significant activity against drug-resistant M. tb strains. nih.gov
The development of MmpL3 inhibitors is a promising avenue for new anti-TB drugs, with some candidates like SQ109, which contains an adamantane-like structure, having progressed to clinical trials. nih.govfrontiersin.org The diverse chemical scaffolds that can inhibit MmpL3, many of which feature the lipophilic adamantane group, underscore the importance of this target in combating tuberculosis. nih.govfrontiersin.orgresearchgate.net
Antiviral Activity (e.g., Influenza, HIV)
Adamantane derivatives have a well-established history in antiviral research, with amantadine and rimantadine (B1662185) being early examples of drugs used against influenza A virus. mdpi.comrsc.org Their mechanism of action is primarily associated with the inhibition of the M2 proton ion channel of the influenza A virus, preventing viral uncoating and replication. mdpi.comnih.gov
Research has continued to explore new adamantane-containing molecules to overcome resistance to existing drugs. rsc.org Studies have synthesized and evaluated various amino acid derivatives of adamantane, with some showing activity against rimantadine-resistant influenza A strains. mdpi.com For instance, the conjugation of rimantadine with glycine (B1666218) resulted in a compound with high antiviral activity and low cytotoxicity. mdpi.com Some adamantane derivatives have also shown borderline activity against HIV-1. nih.gov
The antiviral activity of adamantane derivatives is not limited to influenza. Research has explored their potential against a broad range of DNA and RNA viruses. nih.gov While many of the tested compounds in one study did not show antiviral activity at subtoxic concentrations, the research highlights the continued interest in the adamantane scaffold for developing new antiviral agents. nih.gov The lipophilic nature of the adamantane cage is thought to act as a carrier, transporting functional groups to viral targets like the M2 protein. mdpi.com More recent research has also investigated adamantane derivatives as potential inhibitors of poxvirus reproduction by targeting the p37 major envelope protein. nih.gov
Antiproliferative Activity against Tumor Cells
The adamantane scaffold has been incorporated into various molecules to investigate their potential as antiproliferative agents against tumor cells. nih.govnih.govmdpi.com The high lipophilicity of the adamantane moiety is believed to positively modulate the biological activity of these compounds. nih.gov
Several studies have reported the synthesis and evaluation of adamantane derivatives with significant antiproliferative activity against various human tumor cell lines. nih.govnih.govmdpi.comnih.gov For example, a study on adamantane-functionalized thiosemicarbazides and related compounds found that certain S-arylmethyl derivatives displayed significant generalized antiproliferative activity against human promyelocytic leukemia (HL-60), colorectal cancer (HT-29), and breast cancer (MCF7) cell lines, with IC50 values below 10 μM. nih.govmdpi.com
Another study synthesized three libraries of adamantane derivatives and found antiproliferative activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and cervix carcinoma cells (HeLa). nih.gov Furthermore, research on 4-(1-adamantyl)-4,4-diarylbutylamines, 5-(1-adamantyl)-5,5-diarylpentylamines, and 6-(1-adamantyl)-6,6-diarylhexylamines demonstrated significant in vitro activity against major cancer cell lines. nih.gov One of the most active analogs also showed an interesting in vivo anticancer profile against an ovarian cancer cell line. nih.gov
The antiproliferative effects of some adamantane derivatives have been observed in various cancer cell lines, including A549 (lung carcinoma) and T47D (breast cancer). mdpi.com These findings suggest that the adamantane core is a valuable pharmacophore in the design of novel anticancer agents. nih.govnih.gov
Role as a Non-Ionic Organic Buffering Agent in Biological Systems
This compound hydrochloride can function as a non-ionic organic buffering agent in biological systems. smolecule.com Its structure, containing both a carboxylic acid group and an amino group, allows it to act as a zwitterion, helping to maintain a stable pH in a solution. This property is particularly useful in biological research, such as in cell culture studies, where maintaining a constant pH is crucial for cellular viability and experimental reproducibility. smolecule.com The adamantane cage provides a stable, lipophilic core, while the amino and carboxyl groups provide the necessary protic sites for buffering action.
Molecular Recognition and Host-Guest Chemistry with Adamantane Derivatives
The rigid and hydrophobic nature of the adamantane cage makes it an excellent guest molecule in host-guest chemistry. nih.govrsc.orgresearchgate.netnih.govnih.gov This has been extensively studied with various macrocyclic hosts, such as cyclodextrins and cucurbiturils, and in the formation of coordination cages. nih.govrsc.orgresearchgate.netnih.govnih.govacs.orgnih.govnih.gov
pH-Dependent Guest Binding in Coordination Cages
A fascinating application of adamantane derivatives in host-guest chemistry is their pH-dependent binding within coordination cages. nih.govrsc.orgresearchgate.netnih.gov Research has shown that organic molecules with acidic or basic groups, such as adamantane-1-carboxylic acid and 1-aminoadamantane, exhibit strong, pH-dependent binding inside the cavity of a polyhedral coordination cage in aqueous solution. nih.govrsc.orgresearchgate.netnih.gov
The binding is primarily driven by the hydrophobic effect, where the neutral form of the adamantane derivative is encapsulated within the hydrophobic cavity of the cage. nih.govrsc.orgresearchgate.netnih.gov When the pH of the solution is changed, the guest molecule can become charged through protonation (for amines at low pH) or deprotonation (for carboxylic acids at high pH). nih.govrsc.orgresearchgate.netnih.gov This charged form is more hydrophilic and is consequently released from the hydrophobic cage cavity. nih.govrsc.orgresearchgate.netnih.gov
For example, 1-aminoadamantane binds strongly in its neutral form at high pH, but the stability of the host-guest complex is significantly reduced when the amino group is protonated at lower pH. nih.govrsc.orgresearchgate.netnih.gov Conversely, adamantane-1,3-dicarboxylic acid binds at low pH when it is neutral but not when it is deprotonated at higher pH. nih.gov This reversible uptake and release of guest molecules, controlled by an external stimulus like pH, presents interesting possibilities for applications such as controlled drug delivery. rsc.orgresearchgate.netnih.gov
| Guest Molecule | Host | Binding Condition | Release Condition | Reference |
| Adamantane-1,3-dicarboxylic acid | Coordination Cage | Low pH (neutral) | High pH (deprotonated) | nih.gov |
| 1-Aminoadamantane | Coordination Cage | High pH (neutral) | Low pH (protonated) | nih.govrsc.orgresearchgate.netnih.gov |
| Adamantane-1-carboxylic acid | Coordination Cage | Low pH (neutral) | High pH (deprotonated) | rsc.orgnih.gov |
Elucidation of Hydrogen Bonding and Pi-Stacking Interactions
While the saturated adamantane core itself does not directly participate in pi-stacking, this interaction becomes highly relevant in analogs where aromatic moieties are introduced. Pi-stacking, an attractive non-covalent interaction between aromatic rings, can significantly enhance binding affinity. In the context of this compound derivatives, the introduction of phenyl or other aromatic groups can lead to favorable pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor's binding site. The strength and geometry of these interactions are critical determinants of a compound's pharmacological profile.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies focus on systematically modifying its structure to understand the key features required for optimal pharmacological effects.
Influence of Adamantane Scaffold Substitution on Biological Activity
The adamantane scaffold, with its multiple bridgehead and secondary carbon atoms, offers numerous positions for substitution. Modifications at these positions can profoundly impact the compound's properties, including its lipophilicity, steric bulk, and electronic distribution, thereby influencing its interaction with biological targets.
The inherent lipophilicity of the adamantane cage often enhances the ability of its derivatives to cross cellular membranes, a desirable property for many drug candidates. However, the degree of lipophilicity can be fine-tuned by introducing various substituents. For instance, the addition of small alkyl groups can increase lipophilicity, potentially leading to improved penetration of the blood-brain barrier for neuroactive compounds. Conversely, the introduction of polar groups can decrease lipophilicity, which might be advantageous for targeting peripheral receptors or improving aqueous solubility.
The steric hindrance introduced by substituents on the adamantane scaffold also plays a critical role. The size and position of a substituent can either promote or hinder the optimal orientation of the molecule within a binding site. A bulky substituent might create a more favorable interaction with a large hydrophobic pocket in a receptor, but it could also clash with other residues, leading to a decrease in binding affinity. Therefore, a careful balance of substituent size and position is crucial for designing effective analogs.
Below is a hypothetical data table illustrating the potential impact of adamantane scaffold substitution on biological activity, based on common principles of medicinal chemistry.
| Compound ID | R1-substituent | R2-substituent | Biological Activity (IC50, nM) | Notes |
| 1 | H | H | 150 | Parent Compound |
| 2 | 3-methyl | H | 120 | Increased lipophilicity may enhance binding. |
| 3 | 3,5-dimethyl | H | 180 | Increased steric bulk may be detrimental. |
| 4 | 3-hydroxy | H | 250 | Introduction of a polar group decreases activity. |
| 5 | H | 5-fluoro | 135 | Electronegative group may alter binding interactions. |
This table is for illustrative purposes and does not represent actual experimental data.
Impact of Peripheral Functional Group Modifications on Pharmacological Profiles
The amino group is a key site for modification. Acylation of the amino group to form amides, for example, can neutralize its basicity and introduce a variety of substituents that can explore different regions of the binding pocket. The nature of the acyl group, whether it's a simple acetyl group or a more complex aromatic or heterocyclic moiety, can dramatically alter the compound's activity and selectivity.
Similarly, the carboxylic acid can be converted to esters, amides, or other bioisosteres. Esterification, for instance, removes the negative charge of the carboxylate at physiological pH and increases lipophilicity, which can affect cell permeability and pharmacokinetic properties. Amidation of the carboxylic acid introduces another site for hydrogen bonding and allows for the incorporation of diverse chemical functionalities. The choice of the amine used for amidation can significantly influence the resulting compound's interaction with its target.
The following hypothetical data table demonstrates how modifications to the peripheral functional groups could affect the pharmacological profile.
| Compound ID | Amino Group Modification | Carboxylic Acid Modification | Pharmacological Profile |
| 1 | -NH2 | -COOH | Parent Compound |
| 6 | -NH-C(O)CH3 | -COOH | Reduced basicity, potential for new H-bonds. |
| 7 | -NH2 | -COOCH3 | Increased lipophilicity, loss of negative charge. |
| 8 | -NH2 | -C(O)NH-benzyl | Introduction of aromatic group for potential pi-stacking. |
| 9 | -N(CH3)2 | -COOH | Increased basicity, altered H-bond donor capacity. |
This table is for illustrative purposes and does not represent actual experimental data.
Advanced Spectroscopic Characterization and Structural Analysis Methodologies for 4 Aminoadamantane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-aminoadamantane-1-carboxylic acid, both ¹H and ¹³C NMR provide critical data for confirming the adamantane (B196018) framework and the positions of the amino and carboxylic acid substituents.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the adamantane cage protons, the amine protons, and the carboxylic acid proton. The rigid, polycyclic structure of the adamantane cage results in complex splitting patterns and broad signals. Protons on carbons adjacent to the electron-withdrawing carboxylic acid group and the electron-donating amino group will experience shifts in their resonance frequencies. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The protons of the amino group also appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-190 ppm region. libretexts.orgoregonstate.edu The carbons of the adamantane cage have characteristic chemical shifts, which are influenced by the attached functional groups. For instance, solid-state NMR of the parent adamantane molecule shows two distinct peaks at 38.48 ppm and 29.45 ppm. nih.gov In this compound, the quaternary carbon attached to the carboxylic acid and the tertiary carbon bonded to the amino group are diagnostic.
Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shifts for this compound, based on known values for adamantane derivatives and general substituent effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |
| Quaternary C (C-COOH) | - | 40 - 50 |
| Methine CH (CH-NH₂) | ~3.0 (broad) | 50 - 60 |
| Adamantane CH₂ | 1.5 - 2.5 (m) | 30 - 40 |
| Adamantane CH | 1.5 - 2.5 (m) | 25 - 35 |
| Amino (NH₂) | 1.5 - 3.0 (broad s) | - |
Data are estimated based on analogous structures and general NMR principles. libretexts.orgoregonstate.edunih.govchemicalbook.com s = singlet, m = multiplet.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid, amine, and alkane C-H bonds.
The most prominent feature of a carboxylic acid in an IR spectrum is a very broad O-H stretching band that typically extends from 2500 to 3300 cm⁻¹. vscht.czuobabylon.edu.iq This broadness is a result of strong intermolecular hydrogen bonding between carboxylic acid dimers. Overlapping this broad feature are the C-H stretching vibrations of the adamantane cage, which appear in the 2850-3000 cm⁻¹ region. vscht.czorgchemboulder.com
The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption band typically found around 1710 cm⁻¹. uobabylon.edu.iqucla.edu The presence of an amino group introduces N-H stretching vibrations, which usually appear as one or two medium-intensity bands in the 3300-3500 cm⁻¹ region. ucla.eduuc.edu Primary amines generally show two bands in this region. ucla.edu
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |
| Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) |
| Alkane (Adamantane) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Amine | N-H Bend | 1550 - 1640 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |
Data compiled from general IR spectroscopy correlation tables. vscht.czuobabylon.edu.iqorgchemboulder.comucla.eduuc.edu
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₇NO₂, giving it a molecular weight of approximately 195.12 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. The fragmentation of this molecule is dictated by the stability of the adamantane cage and the nature of its functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) or the loss of the entire carboxyl group ([M-45]⁺). libretexts.orgmiamioh.edu For adamantane-1-carboxylic acid, the base peak is frequently observed at m/z 135, corresponding to the adamantyl cation formed by the loss of the COOH group. nist.gov
The presence of the amino group introduces additional fragmentation possibilities, such as alpha-cleavage adjacent to the nitrogen atom. libretexts.org The rigid adamantane structure is very stable, and the adamantyl cation (C₁₀H₁₅⁺, m/z 135) is therefore expected to be a major fragment in the spectrum of this compound.
Predicted Mass Spectrometry Fragments
| Fragment | Proposed Structure | m/z (Mass/Charge Ratio) |
| Molecular Ion | [C₁₁H₁₇NO₂]⁺ | 195 |
| Loss of Hydroxyl | [M - OH]⁺ | 178 |
| Loss of Carboxyl Group | [M - COOH]⁺ | 150 |
| Adamantyl Cation | [C₁₀H₁₅]⁺ | 135 |
| Loss of Water | [M - H₂O]⁺ | 177 |
Fragmentation pathways are predicted based on the principles of mass spectrometry and data from analogous compounds. libretexts.orgmiamioh.edunist.gov
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, its structural characteristics can be inferred from related adamantane derivatives.
The adamantane cage is a rigid, diamondoid structure. The tetrahedral arrangement of bridgehead carbons makes adamantane derivatives excellent building blocks for creating highly ordered, three-dimensional networks in the solid state. wikipedia.org For this compound, the presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) strongly suggests the formation of extensive intermolecular hydrogen bonds.
It is highly probable that the compound crystallizes as a zwitterion, with the carboxylic acid proton transferred to the amino group, forming a carboxylate (COO⁻) and an ammonium (B1175870) (NH₃⁺) group. These charged groups would then engage in strong electrostatic interactions and hydrogen bonding. This type of interaction is seen in adamantane-1,3,5,7-tetracarboxylic acid, which forms a robust, five-fold interpenetrated diamondoid network through hydrogen bonds between its carboxylic acid groups. wikipedia.org A similar, complex hydrogen-bonded organic framework would be expected for this compound, leading to a high melting point and low solubility in nonpolar solvents.
Expected Solid-State Structural Features
| Structural Feature | Description |
| Molecular Geometry | A rigid adamantane core with amino and carboxylic acid groups at bridgehead positions. |
| Dominant Intermolecular Force | Hydrogen bonding between amino and carboxylic acid/carboxylate groups. |
| Crystal Packing | Likely formation of a 3D network or layered structure stabilized by hydrogen bonds. |
| Zwitterion Formation | High probability of proton transfer from the -COOH group to the -NH₂ group in the crystal lattice. |
Predictions are based on the known chemistry of adamantane derivatives and the principles of crystal engineering. wikipedia.org
Computational and Theoretical Chemistry Studies of 4 Aminoadamantane 1 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule, which governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to adamantane (B196018) derivatives to predict their properties. DFT calculations for 4-Aminoadamantane-1-carboxylic acid would typically involve optimizing the molecular geometry to find its most stable conformation.
From this optimized structure, a wealth of information can be derived. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. Furthermore, DFT can compute the distribution of electronic charge across the molecule, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. Vibrational frequency analysis via DFT can also predict the infrared spectrum of the molecule, aiding in its experimental identification.
Table 1: Exemplary DFT-Calculated Properties for Adamantane Derivatives Note: This table presents typical data obtained from DFT calculations for adamantane-based compounds and serves as an illustrative example for this compound.
| Property | Exemplary Calculated Value | Significance |
| Optimized Ground State Energy | -X Hartrees | Indicates the molecule's stability at 0 Kelvin. |
| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -Z eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | D Debyes | Measures the polarity of the molecule. |
| C=O Vibrational Frequency | ~1700 cm⁻¹ | Corresponds to the stretching of the carboxylic acid's carbonyl group. |
| N-H Vibrational Frequency | ~3400 cm⁻¹ | Corresponds to the stretching of the amino group's N-H bonds. |
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that span the entire molecule. libretexts.orgtcd.ie The frontier orbitals, HOMO and LUMO, are central to this theory's application in predicting reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. libretexts.org
For this compound, the locations of the HOMO and LUMO are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH). The amino group would likely increase the energy of the HOMO, making the molecule a better electron donor, while the carboxylic acid group would lower the energy of the LUMO, making it a better electron acceptor. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other chemical species. libretexts.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to drug discovery, where adamantane derivatives have been identified as effective agents against various biological targets. nih.gov
In a typical docking study involving this compound, the molecule would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored. The docking algorithm samples a large number of orientations and conformations, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol). The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the amino and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds with receptor residues.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the molecule's behavior and its interactions with the target protein in a simulated physiological environment.
Table 2: Illustrative Molecular Docking Results for a Ligand-Protein Complex Note: This table provides an example of typical results from a molecular docking study.
| Parameter | Description | Illustrative Value |
| Binding Affinity | The predicted free energy of binding. A more negative value indicates stronger binding. | -X.X kcal/mol |
| Hydrogen Bonds | Number and identity of hydrogen bonds formed between the ligand and receptor. | 3 (with residues Tyr89, Asp120) |
| Interacting Residues | Key amino acid residues in the binding pocket that interact with the ligand. | Tyr89, Asp120, Phe150, Val152 |
| Ligand RMSD | Root-mean-square deviation of the ligand's position during a simulation, indicating stability. | Y.Y Å |
Thermodynamic Property Computations
Computational methods are also used to determine the thermodynamic properties of molecules, which are essential for understanding their stability and behavior in different phases.
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic quantity that indicates the stability of a compound. Quantum chemical methods, such as DFT and more advanced ab initio methods, can be used to calculate the gas-phase enthalpy of formation with high accuracy. irispublishers.com These calculations typically involve computing the total electronic energy of the molecule and then applying thermal corrections to obtain the enthalpy at a standard temperature (e.g., 298.15 K). These theoretical values can be compared with experimental data where available, or provide predictions where experiments are difficult to perform. irispublishers.com
The enthalpy of sublimation (ΔsubH°) is the energy required to transform one mole of a substance from a solid to a gaseous state. This property is crucial for connecting theoretical gas-phase calculations with experimental solid-state data. irispublishers.com While challenging to compute directly, it can be estimated using models that consider the intermolecular forces within the crystal lattice, such as van der Waals forces and hydrogen bonding. For a molecule like this compound, the presence of both amino and carboxylic acid groups would lead to a strong network of hydrogen bonds in the solid state, resulting in a relatively high enthalpy of sublimation. Experimental data for related compounds, such as 1-adamantanecarboxylic acid, provide a basis for estimating this value. researchgate.netnist.gov
Table 3: Thermodynamic Properties of Adamantane and Related Compounds
| Compound | Property | Method | Value (kJ/mol) | Reference |
| Adamantane | ΔsubH° (298.15 K) | Experimental | 59.3 ± 0.5 | researchgate.net |
| 1-Adamantanecarboxylic acid | ΔsubH° (298.15 K) | Experimental | 114.3 ± 2.0 | researchgate.net |
| Amino Acids (general) | ΔfH° (gas) | Quantum Chemical Calculation | Varies | irispublishers.com |
| Amino Acids (general) | ΔsubH° (298.15 K) | Experimental (extrapolated) | Varies | irispublishers.com |
Table of Mentioned Compounds
| Common Name | Systematic Name |
| This compound | 4-amino-tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid |
| Adamantane | Tricyclo[3.3.1.1³,⁷]decane |
| 1-Adamantanecarboxylic acid | Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid |
| Amantadine (B194251) | 1-Adamantylamine |
| Memantine | 3,5-Dimethyl-1-adamantanamine |
Conformational Analysis and Strain Energy Calculations of the Adamantane Cage
Conformational Analysis of the Adamantane Framework
The adamantane molecule (C₁₀H₁₆) is characterized by a diamondoid structure, meaning its carbon atoms are arranged in the same manner as in a diamond crystal lattice. nih.gov This arrangement results in a highly rigid structure with limited conformational freedom. Unlike flexible acyclic or monocyclic alkanes, the adamantane cage does not undergo significant conformational changes such as ring-flipping. The three constituent cyclohexane (B81311) rings are locked in stable chair conformations. nih.gov
The rigidity of the adamantane core means that the primary source of conformational isomerism in its derivatives arises from the rotation of substituent groups attached to the cage. In the case of this compound, this would involve the rotation around the C-C bond of the carboxylic acid group and the C-N bond of the amino group. However, the adamantane cage itself remains conformationally static.
Computational studies on various adamantane derivatives, often employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, confirm the rigidity of the cage. ksu.edu.satandfonline.com These studies typically show that the adamantane skeleton retains its characteristic bond lengths and angles with only minor distortions, even with bulky substituents. For instance, a study on an adamantane derivative, 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-f[4-(2-methyoxyphenyl)piprazin-1yl]-methylg-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT), showed that the adamantane C-C bond lengths were in the range of 1.5424–1.5504 Å, which is very close to typical C-C single bond lengths. ksu.edu.sa
Strain Energy Calculations of the Adamantane Cage
The strain energy of a molecule is a measure of the internal energy that results from deviations from ideal bond angles, bond lengths, and non-bonded interactions. Adamantane is remarkable for its low strain energy. Early calculations by Paul von R. Schleyer and his colleagues, using molecular mechanics, estimated the total strain energy of adamantane to be approximately 6.5 kcal/mol. acs.org This low value is attributed to the optimal arrangement of its carbon atoms, which allows for near-perfect tetrahedral bond angles (109.5°) throughout the structure, thus minimizing angle strain.
The primary sources of the small amount of strain in adamantane are minor torsional strain and van der Waals repulsions. The rigid structure, however, prevents the adoption of conformations that could alleviate these minor strains.
To provide context for the stability of the adamantane cage, the following table presents calculated strain energies for adamantane and other cage-like hydrocarbon molecules.
| Compound | Formula | Point Group | Calculated Strain Energy (kcal/mol) |
| Adamantane | C₁₀H₁₆ | Td | 6.5 acs.org |
| [2.2.2]Propellane | C₈H₁₂ | D₃h | 93 wikipedia.org |
| [1.1.1]Propellane | C₅H₆ | D₃h | 106 wikipedia.org |
This table presents data from existing literature to illustrate the low strain energy of the adamantane cage compared to other strained polycyclic systems. Specific experimental or computational data for this compound was not found in the search results.
The data clearly illustrates the exceptional stability of the adamantane framework when compared to other propellane systems, which exhibit significantly higher strain energies due to highly distorted bond angles at the bridgehead carbons. wikipedia.org This inherent stability is a defining characteristic of adamantane and its derivatives.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 4-aminoadamantane-1-carboxylic acid in laboratory settings?
- Methodological Guidance :
- PPE Requirements : Wear safety goggles, impervious gloves, and lab coats to prevent skin/eye contact. Use a respirator if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of aerosols or dust .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water and seek medical attention .
- Storage : Store in a sealed container in a cool, dry, and ventilated area, away from incompatible substances .
Q. How can researchers assess the purity of this compound?
- Methodological Guidance :
- HPLC Analysis : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm). A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid can resolve impurities .
- Melting Point Determination : Compare observed melting points with literature values (e.g., derivatives like 1-adamantanecarboxylic acid melt at 234–237°C ).
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on adamantane backbone signals (e.g., δ 1.6–2.2 ppm for bridgehead protons) .
Q. What solvent systems are suitable for dissolving this compound?
- Methodological Guidance :
- Polar Solvents : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility.
- Aqueous Buffers : Adjust pH to >7 with sodium hydroxide to deprotonate the carboxylic acid group for improved water solubility.
- Precipitation Control : Monitor pH during dissolution to avoid unintended crystallization .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound derivatives?
- Methodological Guidance :
- Functionalization Strategies : Introduce substituents via amidation or esterification at the carboxylic acid group. For example, coupling with amines using EDC/HOBt as catalysts .
- Adamantane Core Modifications : Explore bromination or hydroxylation at the adamantane bridgehead positions using electrophilic reagents (e.g., or ) .
- Purification Challenges : Use flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate structurally similar derivatives .
Q. What analytical techniques resolve contradictions in stability data for adamantane-based carboxylic acids?
- Methodological Guidance :
- Accelerated Stability Studies : Conduct stress testing under high humidity (75% RH) and elevated temperatures (40°C) for 4 weeks. Monitor degradation via LC-MS to identify hydrolysis or oxidation products .
- Cyclodextrin Complexation : Use isothermal titration calorimetry (ITC) to study host-guest interactions with γ-cyclodextrin, which enhances aqueous stability by encapsulating the adamantane core .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., 1-adamantanecarboxylic acid derivatives degrade above 250°C ).
Q. How does the adamantane scaffold influence the compound’s pharmacokinetic properties?
- Methodological Guidance :
- LogP Determination : Measure octanol/water partition coefficients to assess lipophilicity. Adamantane derivatives typically exhibit high LogP (>3), requiring formulation with cyclodextrins or liposomes for bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adamantane’s rigidity often reduces CYP450-mediated metabolism .
- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells) to evaluate permeability. The adamantane core may enhance passive diffusion due to its lipid solubility .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in toxicity profiles between adamantane derivatives?
- Methodological Guidance :
- Comparative Tox Screens : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., HepG2 cells) to compare IC50 values. Structural variations (e.g., amino vs. hydroxyl groups) significantly alter toxicity .
- Mechanistic Studies : Perform reactive oxygen species (ROS) assays to link toxicity to oxidative stress. Adamantane derivatives with electron-withdrawing groups (e.g., -COOH) may reduce ROS generation .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Methodological Guidance :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The amino group’s lone pair may dominate reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., NMDA receptors) to rationalize binding affinities. Adamantane’s rigid structure may limit conformational flexibility during docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
